molecular formula C10H16IN3O2 B13510714 tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate

tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B13510714
M. Wt: 337.16 g/mol
InChI Key: GSQQBBJAFPWMGJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound that features a pyrazole ring substituted with an iodine atom and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodine atom and the tert-butyl carbamate group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include bases, acids, and solvents like dichloromethane. .

Scientific Research Applications

tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The iodine atom and tert-butyl carbamate group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl (2-(4-iodo-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(1H-pyrazol-4-yl)carbamate: This compound lacks the iodine atom, which can affect its reactivity and applications.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate:

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

tert-butyl N-[2-(4-iodopyrazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15)

InChI Key

GSQQBBJAFPWMGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)I

Origin of Product

United States

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